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4-Acetylphenyl 4-(2,4-dimethylphenoxy)butanoate
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Overview
Description
4-Acetylphenyl 4-(2,4-dimethylphenoxy)butanoate is an organic compound that features both acetyl and phenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylphenyl 4-(2,4-dimethylphenoxy)butanoate typically involves the esterification of 4-acetylphenol with 4-(2,4-dimethylphenoxy)butanoic acid. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Acetylphenyl 4-(2,4-dimethylphenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: 4-(2,4-dimethylphenoxy)butanoic acid.
Reduction: 4-(2,4-dimethylphenoxy)butanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetylphenyl 4-(2,4-dimethylphenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Acetylphenyl 4-(2,4-dimethylphenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The phenoxy moiety may interact with hydrophobic pockets in target molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetylphenyl 4-phenoxybutanoate
- 4-Acetylphenyl 4-(2,6-dimethylphenoxy)butanoate
- 4-Acetylphenyl 4-(3,4-dimethylphenoxy)butanoate
Uniqueness
4-Acetylphenyl 4-(2,4-dimethylphenoxy)butanoate is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and interaction with biological targets. This structural variation can lead to differences in its physical properties, such as solubility and stability, as well as its biological activity compared to similar compounds.
Properties
IUPAC Name |
(4-acetylphenyl) 4-(2,4-dimethylphenoxy)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-14-6-11-19(15(2)13-14)23-12-4-5-20(22)24-18-9-7-17(8-10-18)16(3)21/h6-11,13H,4-5,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZVMGDDWSAKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)OC2=CC=C(C=C2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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